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Compound of Interest

Compound Name: TMC647055

Cat. No.: B611405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of TMC647055, a non-

nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited

availability of published preclinical in vivo efficacy data for TMC647055 in animal models, this

guide focuses on a comprehensive comparison of its in vitro potency and early clinical trial

efficacy with other notable HCV NS5B inhibitors. Furthermore, detailed experimental protocols

for standard assays used to evaluate such compounds are provided to support researchers in

their drug development efforts.

Comparative Antiviral Activity
The following tables summarize the available quantitative data for TMC647055 and comparator

HCV NS5B inhibitors, including in vitro efficacy (EC50) and the mean maximum reduction in

HCV RNA observed in early-phase human clinical trials.
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Compound Target EC50 (nM) Citation

TMC647055
NS5B Polymerase

(Non-Nucleoside)
77 [1][2]

Dasabuvir
NS5B Polymerase

(Non-Nucleoside)
1.8 [3][4][5]

Sofosbuvir
NS5B Polymerase

(Nucleoside Analog)

~6.2 - 9.5 µM (in

various cell lines)
[6]

Setrobuvir
NS5B Polymerase

(Non-Nucleoside)

Not explicitly found for

GT1b, but potent

activity reported.

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is

required for 50% of its maximum effect in vitro.
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Compound Study Phase Dose

Mean
Maximum HCV
RNA
Reduction
(log10 IU/mL)

Citation

TMC647055 Phase 1b
1000 mg BID for

5 days
3.4 (GT1b) [1]

Dasabuvir Phase 2a

400 mg BID for 3

days

(monotherapy)

~1.45 (GT1b) [7]

Sofosbuvir Phase 2

400 mg/day for 7

days (with

ribavirin)

~3.14 - 3.65 (in

patients with

hepatic

impairment)

[8]

Setrobuvir Phase 1
800 mg BID for 3

days
2.9 [9]

BID: twice daily. The presented data is from early-phase monotherapy or combination therapy

studies and is intended to provide a general comparison of antiviral potency.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of these findings.

In Vitro HCV Replicon Assay
The in vitro antiviral activity of HCV inhibitors is commonly assessed using a replicon assay.

This system utilizes human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-

length HCV RNA that can replicate autonomously.

Objective: To determine the concentration of the test compound that inhibits 50% of HCV RNA

replication (EC50).

General Protocol:
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Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a

reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective

agent like G418.

Compound Preparation: The test compound (e.g., TMC647055) is serially diluted in DMSO

to generate a range of concentrations.

Assay Procedure:

Replicon-containing cells are seeded in 96-well plates.

After cell attachment, the culture medium is replaced with a medium containing the serially

diluted test compound. A vehicle control (DMSO) and a positive control (a known HCV

inhibitor) are included.

The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO2

incubator.

Data Analysis:

The level of HCV replication is quantified by measuring the reporter gene activity (e.g.,

luciferase luminescence).

Cell viability is often assessed in parallel using an assay like MTT or CellTiter-Glo to

determine if the compound is cytotoxic.

The EC50 value is calculated by plotting the percentage of inhibition of HCV replication

against the log of the compound concentration and fitting the data to a dose-response

curve.[10][11][12][13][14]

In Vivo Antiviral Activity in Humanized Mouse Model
The most relevant and widely used small animal model for evaluating anti-HCV compounds in

vivo is the humanized mouse model, specifically the urokinase-type plasminogen

activator/severe combined immunodeficiency (uPA/SCID) mouse engrafted with human

hepatocytes.[15][16]
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Objective: To evaluate the in vivo efficacy of a test compound in reducing HCV viral load in a

living organism.

General Protocol:

Generation of Humanized Mice:

uPA/SCID mice, which have a liver-damaging transgene, are transplanted with primary

human hepatocytes shortly after birth.

The transplanted human hepatocytes repopulate the mouse liver, creating a chimeric

organ that is permissive to HCV infection. The success of engraftment is monitored by

measuring human albumin levels in the mouse serum.[17]

HCV Infection:

Once a high level of human hepatocyte engraftment is confirmed, the mice are inoculated

with a patient-derived HCV inoculum or cell culture-produced HCV.

Compound Administration:

Following the establishment of a stable HCV infection (typically confirmed by measuring

serum HCV RNA levels), the mice are treated with the test compound (e.g., TMC647055)

or a vehicle control. The compound is administered via an appropriate route (e.g., oral

gavage) at a defined dose and frequency for a specified duration.

Monitoring of Antiviral Efficacy:

Blood samples are collected at regular intervals throughout the treatment period and after

the cessation of treatment.

HCV RNA levels in the serum are quantified using a sensitive method like real-time RT-

PCR.

Data Analysis:

The reduction in HCV RNA levels in the treated group is compared to the vehicle-treated

control group to determine the antiviral efficacy of the compound.
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The durability of the antiviral effect is assessed by monitoring for viral rebound after the

treatment is stopped.[17][18]
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Caption: Workflow for evaluating antiviral activity from in vitro to in vivo.
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Caption: Mechanism of action of NS5B polymerase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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